Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₈NO₄S₂ It is a thiophene derivative, which means it contains a sulfur atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylate with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of sulfonamide derivatives on various biological systems.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-[(phenylamino)sulfonyl]thiophene-2-carboxylate
Methyl 3-[(methylamino)sulfonyl]thiophene-2-carboxylate
Methyl 3-[(ethylamino)sulfonyl]thiophene-2-carboxylate
Uniqueness: Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate is unique due to its cyclohexylamino group, which imparts different chemical and physical properties compared to compounds with smaller or more reactive amino groups. This difference can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h7-9,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOJEYOZYYFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410968 |
Source
|
Record name | methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-30-9 |
Source
|
Record name | methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.